![molecular formula C11H16N4S B14370700 N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 90019-52-6](/img/structure/B14370700.png)
N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles . One common method includes the use of Meldrum’s acid derivatives to introduce a substituted amino group into position 5 of the pyrazolo[1,5-a]pyrimidine ring . This reaction can be carried out under mild conditions without the need for palladium catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of enzymes such as casein kinase 2 (CK2) and phosphoinositide 3-kinase (PI3K), which are involved in the proliferation of malignant cells . The compound’s ability to chelate metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Aminoazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their antiviral and antibacterial activities.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has similar “amino–nitro–amino” arrangement characteristics and is known for its heat-resistant properties.
Uniqueness
N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. Its ability to act as a fluorescent probe and its potential as an antitumor agent make it a valuable compound for various scientific research applications .
Properties
CAS No. |
90019-52-6 |
|---|---|
Molecular Formula |
C11H16N4S |
Molecular Weight |
236.34 g/mol |
IUPAC Name |
N,N-diethyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C11H16N4S/c1-4-14(5-2)11-8-10(16-3)13-9-6-7-12-15(9)11/h6-8H,4-5H2,1-3H3 |
InChI Key |
KYNYOSDQPTUPCB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=NC2=CC=NN21)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [5-(9-iodononyl)thiophen-2-yl]acetate](/img/structure/B14370619.png)
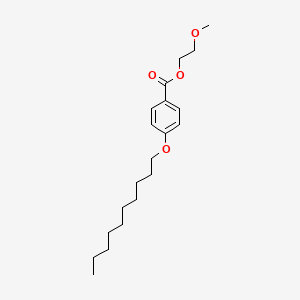
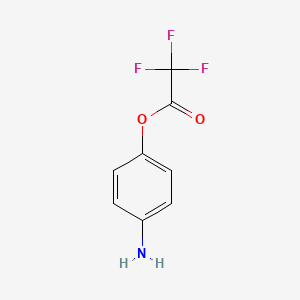

![9-Oxabicyclo[6.1.0]non-4-en-3-ol](/img/structure/B14370658.png)
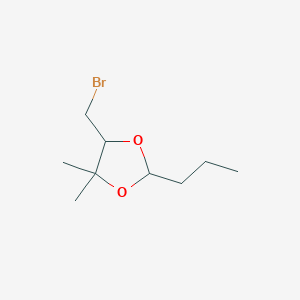
![Diethyl 2-[(benzenesulfonyl)amino]but-2-enedioate](/img/structure/B14370665.png)
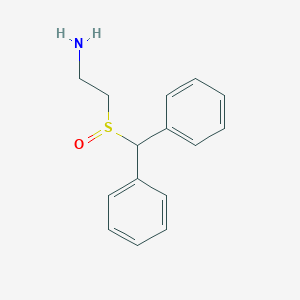
![N~1~,N~2~-Bis[(dimethylamino)methyl]ethanediamide](/img/structure/B14370673.png)

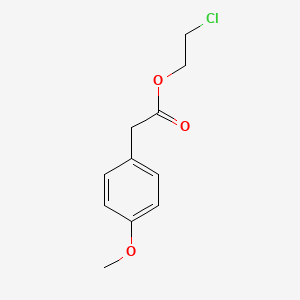
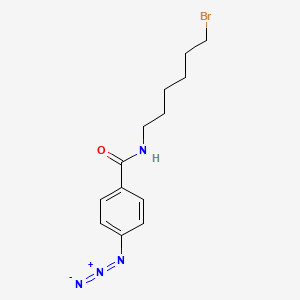
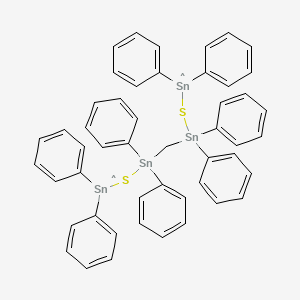
![5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B14370707.png)
